molecular formula C7H8N4O4S2 B13061145 5-methyl-4-oxo-3,4-dihydro-2H-thieno[3,2-e][1,2,3]thiadiazine-6-carbohydrazide 1,1-dioxide CAS No. 731776-49-1

5-methyl-4-oxo-3,4-dihydro-2H-thieno[3,2-e][1,2,3]thiadiazine-6-carbohydrazide 1,1-dioxide

Cat. No.: B13061145
CAS No.: 731776-49-1
M. Wt: 276.3 g/mol
InChI Key: HUXNNECBKVFIDM-UHFFFAOYSA-N
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Description

5-methyl-4-oxo-3,4-dihydro-2H-thieno[3,2-e][1,2,3]thiadiazine-6-carbohydrazide 1,1-dioxide is a heterocyclic compound with a unique structure that includes a thieno-thiadiazine ring system.

Preparation Methods

The synthesis of 5-methyl-4-oxo-3,4-dihydro-2H-thieno[3,2-e][1,2,3]thiadiazine-6-carbohydrazide 1,1-dioxide typically involves the reaction of appropriate starting materials under specific conditions. One common synthetic route includes the cyclization of a thieno-thiadiazine precursor with a carbohydrazide group. The reaction conditions often require the use of solvents such as ethanol or methanol and may involve heating to facilitate the cyclization process . Industrial production methods may vary, but they generally follow similar principles with optimization for scale and efficiency.

Chemical Reactions Analysis

5-methyl-4-oxo-3,4-dihydro-2H-thieno[3,2-e][1,2,3]thiadiazine-6-carbohydrazide 1,1-dioxide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups on the ring system are replaced with other groups.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce corresponding alcohols or amines.

Scientific Research Applications

5-methyl-4-oxo-3,4-dihydro-2H-thieno[3,2-e][1,2,3]thiadiazine-6-carbohydrazide 1,1-dioxide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of 5-methyl-4-oxo-3,4-dihydro-2H-thieno[3,2-e][1,2,3]thiadiazine-6-carbohydrazide 1,1-dioxide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease processes, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

5-methyl-4-oxo-3,4-dihydro-2H-thieno[3,2-e][1,2,3]thiadiazine-6-carbohydrazide 1,1-dioxide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structure and the resulting properties, making it a valuable compound for research and development in various fields.

Properties

CAS No.

731776-49-1

Molecular Formula

C7H8N4O4S2

Molecular Weight

276.3 g/mol

IUPAC Name

5-methyl-1,1,4-trioxo-2,3-dihydrothieno[3,2-e]thiadiazine-6-carbohydrazide

InChI

InChI=1S/C7H8N4O4S2/c1-2-3-5(12)10-11-17(14,15)7(3)16-4(2)6(13)9-8/h11H,8H2,1H3,(H,9,13)(H,10,12)

InChI Key

HUXNNECBKVFIDM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC2=C1C(=O)NNS2(=O)=O)C(=O)NN

Origin of Product

United States

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